molecular formula C17H14FNO B2812007 3-[(4-Fluorobenzyl)oxy]-2-methylquinoline CAS No. 861206-47-5

3-[(4-Fluorobenzyl)oxy]-2-methylquinoline

Cat. No. B2812007
CAS RN: 861206-47-5
M. Wt: 267.303
InChI Key: UCKMAYAEGOOXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(4-Fluorobenzyl)oxy]-2-methylquinoline” is a chemical compound with the molecular formula C17H14FNO . It is a derivative of quinoline, a class of organic compounds with a double-ring structure, one of which is a benzene ring and the other is a pyridine ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline backbone with a fluorobenzyl group attached via an ether linkage . The presence of the fluorine atom in the benzyl group can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Fluorescence Studies and Biochemical Applications

Quinoline derivatives, including those related to 3-[(4-Fluorobenzyl)oxy]-2-methylquinoline, are known for their efficient fluorescence properties. These compounds are widely utilized in biochemistry and medicine for studying various biological systems. The fluorescence of these compounds can be tailored for specific applications, making them valuable in the detection and analysis of biological materials (Aleksanyan & Hambardzumyan, 2013).

Drug Discovery and Medicinal Chemistry

Derivatives of this compound have been synthesized and studied for their potential in treating various diseases. For instance, compounds with modifications on the quinoline nucleus have been evaluated for multidrug resistance (MDR) modulating activity, which is crucial in overcoming resistance in cancer therapy (Ma, Cho, Falck, & Shin, 2004). Additionally, bimetallic ruthenium(II) complexes bridged by quinoline derivatives have been synthesized for applications in DNA binding and photocleavage, showing potential in photodynamic therapy (Swavey & Wang, 2015).

Antimicrobial and Antifungal Activities

Some this compound derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds have been synthesized and tested against various human pathogenic microorganisms, showing promising results that could lead to the development of new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).

Antitubercular and Antiviral Research

In the quest for novel antitubercular agents, derivatives of this compound have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These findings underscore the potential of quinoline derivatives in tuberculosis drug discovery (Odingo et al., 2014). Additionally, quinolone carboxylic acids, a closely related class, have shown significant activity as HIV-1 integrase inhibitors, suggesting a pathway for the development of new antiretroviral drugs (Sato et al., 2009).

Material Science and Catalysis

Quinoline derivatives are also explored in material science and catalysis. For example, their application in creating bimetallic complexes for magnetic and electrochemical studies offers a pathway for developing new materials with unique properties (Chai et al., 2017).

Future Directions

The future directions for research on “3-[(4-Fluorobenzyl)oxy]-2-methylquinoline” could include further exploration of its synthesis, reactivity, and potential biological activity. Given the biological activity of many quinoline derivatives, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO/c1-12-17(10-14-4-2-3-5-16(14)19-12)20-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKMAYAEGOOXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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